N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Overview
Description
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is a chemical compound with the molecular formula C10H17N3S. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is particularly noted for its role as a dopamine receptor agonist, making it relevant in the treatment of neurological disorders such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
Reaction with Propionaldehyde: The starting material is dissolved in dimethylformamide (DMF) and reacted with propionaldehyde at 50°C for 1 hour.
Reduction: The reaction mixture is cooled, and sodium borohydride is added. The mixture is then heated at 50°C for 30 minutes.
Isolation: The solvent is removed under reduced pressure, and the residue is dissolved in water.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are automated to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its role as a dopamine receptor agonist.
Medicine: It is used in the development of drugs for treating neurological disorders such as Parkinson’s disease.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine involves its interaction with dopamine receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This leads to the activation of signaling pathways that regulate motor control and other neurological functions. The compound’s efficacy in treating Parkinson’s disease is attributed to its ability to compensate for the reduced dopamine levels characteristic of the disorder .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole: A compound with similar pharmacological properties, also used for Parkinson’s disease treatment.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively target dopamine receptors and its favorable side effect profile make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9091527, DTXSID90274450 | |
Record name | (+/-)-Pramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9091527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-86-9, 104678-86-6 | |
Record name | 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104617-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+/-)-Pramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9091527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.